2-Pentyne
Overview
Description
2-Pentyne is an organic compound and an internal alkyne . It has the formula CH3CH2C≡CCH3 . It is an isomer of 1-pentyne, a terminal alkyne .
Synthesis Analysis
2-Pentyne can be synthesized by the rearrangement of 1-pentyne in a solution of ethanolic potassium hydroxide or NaNH2 / NH3 . This synthesis method is common for producing internal alkynes with longer carbon chains .
Molecular Structure Analysis
The molecular formula of 2-Pentyne is C5H8 . The 2D chemical structure image of 2-Pentyne is also called a skeletal formula, which is the standard notation for organic molecules . The carbon atoms in the chemical structure of 2-Pentyne are implied to be located at the corners and hydrogen atoms attached to carbon atoms are not indicated .
Chemical Reactions Analysis
Like other alkynes, 2-Pentyne exhibits a variety of unique chemical reactions due to the presence of the carbon-carbon triple bond . The terminal alkynes can be deprotonated by appropriate strong bases, such as NaH, NaNH2 . The product of the above deprotonation, alkynide anion, is a good nucleophile that can be used in SN2 reaction with primary substrates .
Physical And Chemical Properties Analysis
2-Pentyne has a molecular weight of 68.12 g/mol . It is a colorless liquid under standard conditions, characterized by a strong, unpleasant odor . Being an alkyne, it displays weak intermolecular forces, hence it has a lower boiling point compared to its corresponding alkane or alkene .
Scientific Research Applications
2-Pentyne is an organic compound with the formula C5H8 . It belongs to the family of hydrocarbons, specifically a class known as alkynes, which are characterized by a carbon-carbon triple bond . There are three isomers of pentyne: 1-pentyne, 2-pentyne, and 3-methyl-1-butyne .
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Organic Synthesis : 2-Pentyne, like other alkynes, can serve as a precursor for various other organic compounds, ranging from simple alkenes and alkanes to more complex molecules . The specific methods of application or experimental procedures can vary widely depending on the desired product. For example, one commonly employed method for the synthesis of pentyne is through the process of alkyne metathesis .
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Material Science : Alkynes like 2-Pentyne can also find applications in material science . Their reactive nature allows them to form a wide array of complex structures, making them a valuable tool in synthetic methodologies .
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Pharmaceuticals and Polymers : 2-Pentyne, along with other alkynes, can serve as a precursor for various complex molecules such as pharmaceuticals and polymers . The specific methods of application or experimental procedures can vary widely depending on the desired product.
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Process Simulators : 2-Pentyne can be used in process simulators, such as Aspen Plus, as a thermophysical property datafile . This allows for accurate modeling and simulation of chemical processes involving 2-Pentyne.
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Oxidation, Combustion, and Thermal Cracking Kinetics : 2-Pentyne can be used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics . This can provide valuable insights into the behavior of 2-Pentyne under various conditions.
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IR Spectra Interpretation and Molecular Orbitals : 2-Pentyne can be used in quantum tools for IR spectra interpretation and for instant access to molecular orbitals . This can help in understanding the quantum mechanical behavior of 2-Pentyne.
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Production of Detergents and Surfactants : 2-Pentyne can be used in the production of detergents and surfactants . The specific methods of application or experimental procedures can vary widely depending on the desired product.
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Thermophysical Property Datafile : 2-Pentyne can be used as a thermophysical property datafile for process simulators, such as Aspen Plus . This allows for accurate modeling and simulation of chemical processes involving 2-Pentyne.
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Free Radicals Thermodynamic Data : 2-Pentyne can be used for the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics . This can provide valuable insights into the behavior of 2-Pentyne under various conditions.
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Quantum Tools for IR Spectra Interpretation : 2-Pentyne can be used in quantum tools for IR spectra interpretation and for instant access to molecular orbitals . This can help in understanding the quantum mechanical behavior of 2-Pentyne.
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Synthesis of Complex Molecules : 2-Pentyne, along with other alkynes, can serve as a precursor for various complex molecules such as pharmaceuticals and polymers . The specific methods of application or experimental procedures can vary widely depending on the desired product.
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Acid-Base Reactions : 1-Pentyne, being a terminal alkyne, has acidic hydrogen that can undergo acid-base reactions with a strong base . This behavior differentiates terminal alkynes from internal ones like 2-Pentyne.
Safety And Hazards
2-Pentyne is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and its vapors may travel to the source of ignition and flash back . Containers may explode when heated . It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .
Relevant Papers
A paper titled “A novel biorefinery: Biorecovery of precious metals from spent automotive catalyst leachates into new catalysts effective in metal reduction and in the hydrogenation of 2-pentyne” discusses the use of 2-Pentyne in the context of biorecovery of precious metals .
properties
IUPAC Name |
pent-2-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTDTMONXHODTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211758 | |
Record name | Pent-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | 2-Pentyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19671 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
236.0 [mmHg] | |
Record name | 2-Pentyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19671 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Pentyne | |
CAS RN |
627-21-4 | |
Record name | 2-Pentyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | pent-2-Yne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pent-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-2-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENT-2-YNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57NG6HKI9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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